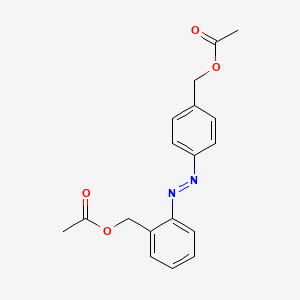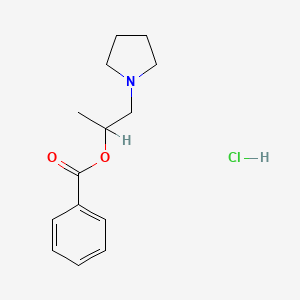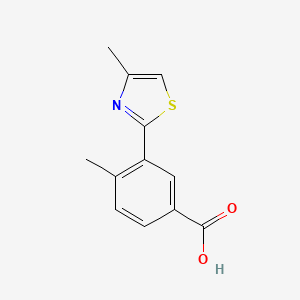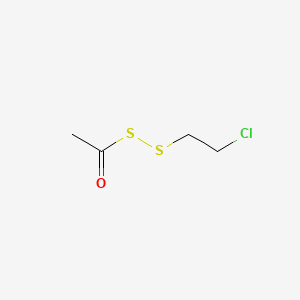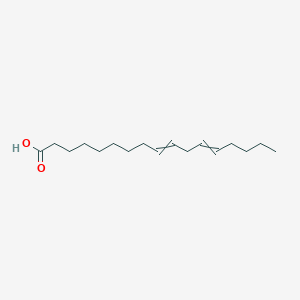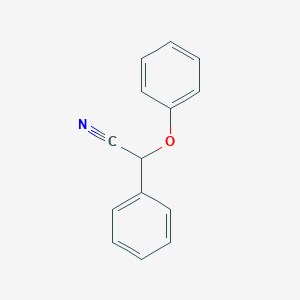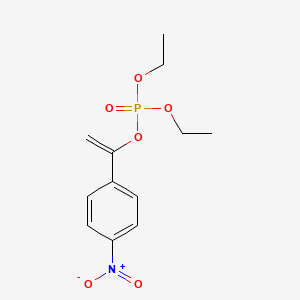
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is an organic compound with the molecular formula C12H16NO6P. It is a derivative of phosphoric acid and contains a nitrophenyl group, making it a nitroaromatic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester typically involves the esterification of phosphoric acid with diethyl 1-(4-nitrophenyl)ethenyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes and other proteins. The ester group can be hydrolyzed, releasing phosphoric acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with methyl groups instead of ethyl groups.
Diethyl p-nitrophenyl phosphate: Another ester of phosphoric acid with a nitrophenyl group.
Uniqueness
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
34804-85-8 |
|---|---|
Molecular Formula |
C12H16NO6P |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
diethyl 1-(4-nitrophenyl)ethenyl phosphate |
InChI |
InChI=1S/C12H16NO6P/c1-4-17-20(16,18-5-2)19-10(3)11-6-8-12(9-7-11)13(14)15/h6-9H,3-5H2,1-2H3 |
InChI Key |
WZZDGTYYBGZOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


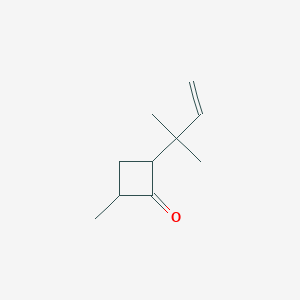
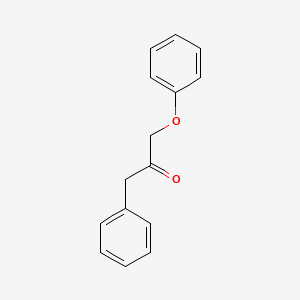
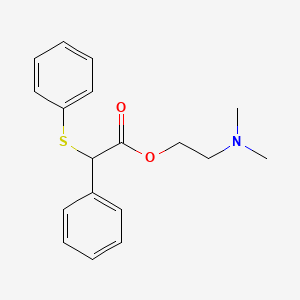
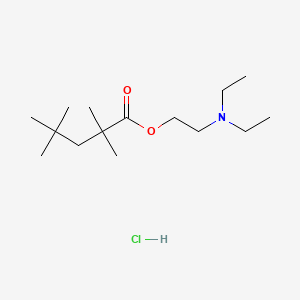
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
